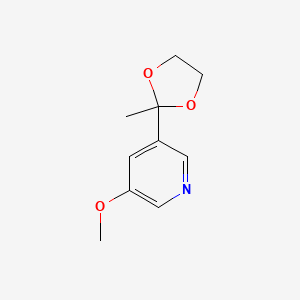
3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine
Descripción general
Descripción
3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine is a chemical compound with the empirical formula C10H13NO3 . Its molecular weight is 195.22 . It is a heterocyclic compound .
Molecular Structure Analysis
The SMILES string of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine is COc1cncc(c1)C2©OCCO2 . This provides a textual representation of the compound’s structure. For a detailed 3D molecular structure, specialized chemical modeling software or databases should be consulted.Physical And Chemical Properties Analysis
3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Aplicaciones Científicas De Investigación
Scaffold for Synthesis of Isoxazoles
The compound serves as a convenient scaffold for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, expanding the range of pyridine-based compounds with potential applications in various fields, including pharmaceuticals and materials science (Ruano, Fajardo, & Martín, 2005).
Molecular Structure Studies
It has been used in molecular structure studies involving X-ray diffraction, FT-IR spectroscopy, and theoretical calculations (HF and DFT), which are crucial for understanding the properties and reactivity of such compounds (Gumus et al., 2018).
Potential Anti-Inflammatory Applications
This compound, based on its structural relation to molecules with reported anti-inflammatory activity, has been synthesized as part of research targeting novel molecules for potential anti-inflammatory agents (Moloney, 2001).
Catalyst Systems in Ethylene Dimerization
Its derivatives have been used in the synthesis of (imino)pyridine palladium(II) complexes, which showed high catalytic activities in ethylene dimerization. This application is significant in the field of industrial catalysis and polymer production (Nyamato, Ojwach, & Akerman, 2015).
Application in Antineoplastic Activity
Derivatives of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine have been synthesized and evaluated for their antineoplastic activity and inhibition of CDP reductase activity. This highlights its potential in cancer research and therapy (Liu et al., 1996).
Polymerisation Studies
In polymer science, this compound has been involved in studies of tertiary base initiated polymerisation, contributing to understanding polymer chemistry and aiding in the development of new polymeric materials (Smith & Tighe, 1981).
Propiedades
IUPAC Name |
3-methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(13-3-4-14-10)8-5-9(12-2)7-11-6-8/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTGCKBXEWCPPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=CN=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670133 | |
| Record name | 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
CAS RN |
1072933-64-2 | |
| Record name | 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






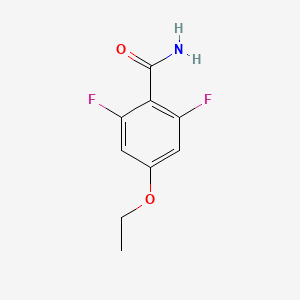
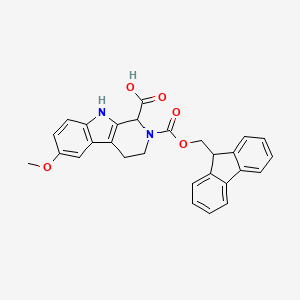

![3-[4-Methyl-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390446.png)


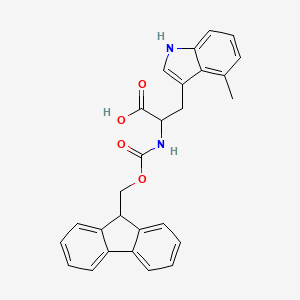
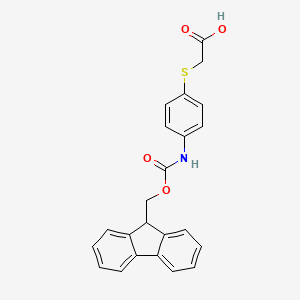
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390452.png)

